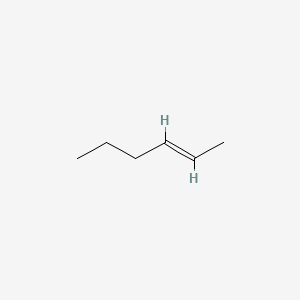

trans-2-Hexene

Cat. No. B3021470

M. Wt: 84.16 g/mol

InChI Key: RYPKRALMXUUNKS-HWKANZROSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06225508B1

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.

[Compound]

Name

polyethylene glycol 400

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|

|

Inputs

Step One

[Compound]

|

Name

|

polyethylene glycol 400

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCCC

|

Step Four

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring to 100° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into an autoclave whose gas space

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these reaction conditions

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred for another two hours at 100° C.

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

80 bar and, after cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated off

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06225508B1

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.

[Compound]

Name

polyethylene glycol 400

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|

|

Inputs

Step One

[Compound]

|

Name

|

polyethylene glycol 400

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCCC

|

Step Four

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring to 100° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into an autoclave whose gas space

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these reaction conditions

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred for another two hours at 100° C.

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

80 bar and, after cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated off

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06225508B1

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.

[Compound]

Name

polyethylene glycol 400

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|

|

Inputs

Step One

[Compound]

|

Name

|

polyethylene glycol 400

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=CCCC

|

Step Four

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring to 100° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are introduced into an autoclave whose gas space

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are then added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

these reaction conditions

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture is stirred for another two hours at 100° C.

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

80 bar and, after cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated off

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |